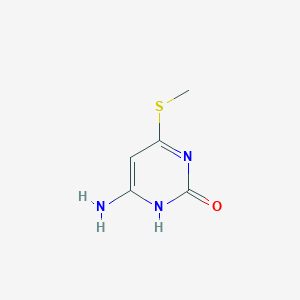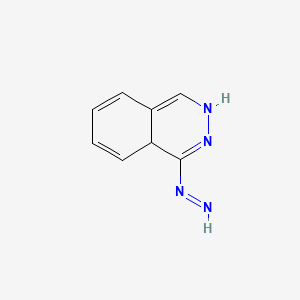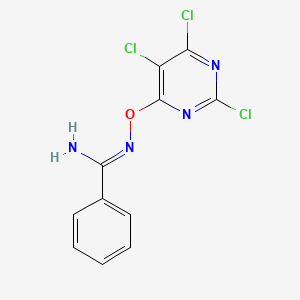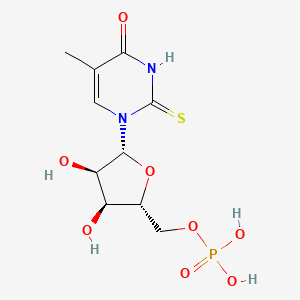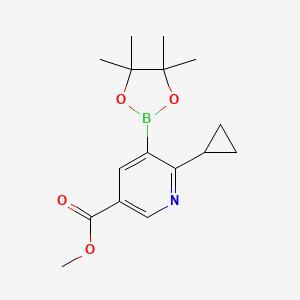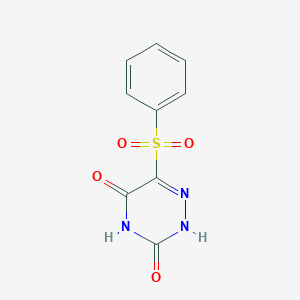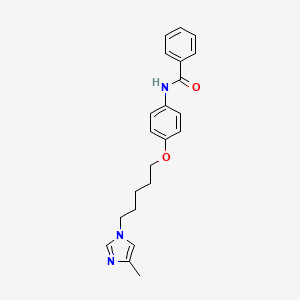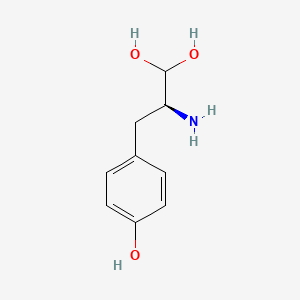
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyphenyl group, and two hydroxyl groups on a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as a hydroxyphenyl ketone, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of hydroxyphenyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol: The enantiomer of the compound with different stereochemistry.
2-amino-3-(4-hydroxyphenyl)propane-1,3-diol: A structural isomer with a different arrangement of hydroxyl groups.
4-hydroxyphenylalanine: An amino acid derivative with a similar hydroxyphenyl group.
Uniqueness
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, setting it apart from its similar compounds.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol |
InChI |
InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8-9,11-13H,5,10H2/t8-/m0/s1 |
InChI-Schlüssel |
APPGMLFFWAMCJO-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


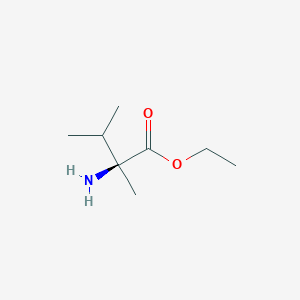
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
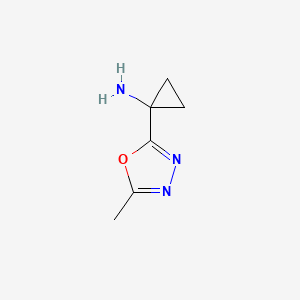
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)

